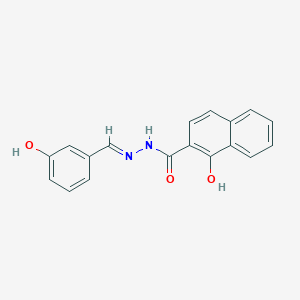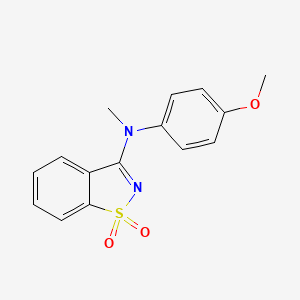![molecular formula C18H19N3O2 B5793743 ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5793743.png)
ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a valuable candidate for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can be carried out without the use of catalysts and proceeds in boiling dimethylformamide to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions: Ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and phosphodiesterases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
作用機序
The mechanism of action of ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound can also modulate signaling pathways by affecting the phosphorylation status of key proteins, leading to altered cellular responses.
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in drug discovery.
Uniqueness: Ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. This makes it a valuable compound for developing targeted therapies and studying enzyme mechanisms.
特性
IUPAC Name |
ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-5-23-18(22)15-10-19-17-12(3)16(20-21(17)13(15)4)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCDNVNXPLXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C3=CC=C(C=C3)C)C)N=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide](/img/structure/B5793685.png)
![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)
![2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5793702.png)
![2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)

![ETHYL 4-[({[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B5793729.png)
![4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid](/img/structure/B5793742.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
![N-(PROPAN-2-YL)-2-[2-(PROPAN-2-YLSULFANYL)BENZAMIDO]BENZAMIDE](/img/structure/B5793765.png)
